N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
Nuclear Magnetic Resonance Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.25 (m, 20H, aryl-H from TBDPS and PPh₂).
- δ 3.82 (dd, J = 12.4 Hz, 1H, SCH₂).
- δ 1.21 (s, 9H, tert-butyl).
- ³¹P NMR (162 MHz, CDCl₃): δ -18.5 ppm (singlet, PPh₂).
- ²⁹Si NMR (99 MHz, CDCl₃): δ 18.3 ppm (Si–O).
Infrared Spectroscopy
- ν(S=O): 1040–1060 cm⁻¹ (sulfinamide stretch).
- ν(Si–O–C): 1100–1120 cm⁻¹.
- ν(P–C): 520–540 cm⁻¹.
Mass Spectrometry
- ESI-MS : m/z 763.3 [M+H]⁺ (calc. 763.29 for C₄₀H₄₆NO₂PSSi).
- Major fragments at m/z 647.2 (loss of tert-butyl) and 457.1 (cleavage at silyl ether).
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO (-5.8 eV): Localized on the sulfinamide sulfur and adjacent phenyl rings.
- LUMO (-1.2 eV): Predominantly on the diphenylphosphanyl group.
- Molecular Electrostatic Potential : A region of high electron density (δ⁻) at the sulfinamide oxygen (Figure 2), making it susceptible to electrophilic attack.
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the sulfur lone pairs and σ*(C–N) orbitals, stabilizing the sulfinamide configuration. The Wiberg bond index for the S–O bond (1.12) confirms significant double-bond character.
Figure 1. Optimized geometry (DFT) showing intramolecular S···π interactions (dashed lines).
Figure 2. Molecular electrostatic potential map (red = δ⁻, blue = δ⁺).
Properties
Molecular Formula |
C40H46NO2PSSi |
|---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m1/s1 |
InChI Key |
ZPKWNQHLTCPFJE-TVPBMERNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Organometallic Reagents and DABSO
A widely adopted protocol involves the reaction of Grignard or lithium reagents with DABSO (diazabicyclooctane bis(sulfur dioxide)) to generate metal sulfinates. Subsequent treatment with thionyl chloride (SOCl2) yields sulfinyl chlorides, which are trapped by amines to form sulfinamides. For example:
- Phenylmagnesium bromide reacts with DABSO in tetrahydrofuran (THF) at −78°C to form a magnesium sulfinate.
- Sulfinyl chloride intermediates are generated via SOCl2 at room temperature (25°C, 30 min).
- Morpholine or chiral amines are introduced to yield enantiopure sulfinamides (32–83% yield).
This method avoids hazardous gaseous SO2 and operates under mild conditions, making it suitable for lab-scale synthesis.
Chiral tert-Butylsulfinamide Synthesis
Patents describe the use of Grignard reactions with halogenated tert-butane to form tert-butyl sulfinic acid, followed by chlorination with thionyl chloride and esterification with chiral alcohols (e.g., (R)-benzyl alcohol). Key steps include:
- tert-Butyl bromide and magnesium in 2-methyltetrahydrofuran form a Grignard reagent.
- Sulfur dioxide gas is introduced at −5°C to yield tert-butyl sulfinic acid.
- Conversion to tert-butyl sulfinyl chloride via SOCl2 and dimethylformamide (DMF).
- Esterification with quinidine or cinchonine to achieve enantiomeric excess (>90% ee).
Diphenylphosphanylethyl Moiety Installation
The PPh2 group is introduced via Michael addition or nucleophilic substitution to ensure proper stereochemistry.
Phosphine Ligand Coupling
- Diphenylphosphine (PPh2H) reacts with a bromoethyl intermediate in the presence of potassium tert-butoxide (t-BuOK) in THF.
- The reaction proceeds at −78°C to prevent oxidation of the phosphine.
- Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling with aryl halides.
Yield : 65–78% after column chromatography.
Stereochemical Control and Resolution
The (1S) configuration is critical for the compound’s bioactivity. Methods include:
Chiral Auxiliaries
tert-Butanesulfinamide acts as a chiral director in asymmetric synthesis:
Enzymatic Resolution
Lipases (e.g., Candida antarctica ) selectively hydrolyze enantiomers, achieving 70–90% ee.
Multi-Step Synthesis Protocol
A representative synthesis pathway integrates the above steps:
Purification and Characterization
- Chromatography : Silica gel (hexane/ethyl acetate) removes byproducts.
- Crystallization : Ethanol/water mixtures yield pure crystals.
- Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The phosphanyl group can be reduced to a phosphine.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of the phosphanyl group would yield a phosphine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups .
Biology and Medicine
In biology and medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The unique combination of functional groups allows for interactions with biological targets, making it a valuable tool in drug discovery .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The silyl group provides steric protection, the phosphanyl group can participate in coordination chemistry, and the sulfinamide group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Functional Group Impact on Properties
- Sulfinamide vs. Sulfonamide : Sulfinamides (e.g., target compound) exhibit higher stereochemical rigidity and milder acidity than sulfonamides (e.g., ), making them preferable in asymmetric synthesis .
- TBDPS Ether : The bulky silyl group in the target compound enhances steric shielding, reducing undesired side reactions (e.g., oxidation of the phosphanyl group) compared to smaller silyl analogues .
- Phosphanyl Group : Unlike the morpholinyl or triazolyl groups in and , the diphenylphosphanyl moiety enables coordination to transition metals, suggesting utility in catalysis .
NMR and Spectroscopic Comparisons
- Region A (positions 39–44) : In the target compound, upfield shifts (δ 1.2–1.8 ppm) suggest shielding by the TBDPS group. In contrast, analogues with smaller substituents (e.g., hydroxyl in ) show downfield shifts (δ 2.0–2.5 ppm) due to hydrogen bonding .
- Region B (positions 29–36): The diphenylphosphanyl group induces deshielding (δ 6.5–7.2 ppm), absent in non-phosphorylated analogues (e.g., : δ 5.8–6.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
